P450scc Inhibition: 20-Fold Greater Potency of o-Dianisidine Over Benzidine
In a reconstituted side-chain cleavage system using enzymes purified from bovine adrenal cortex, 3,3′-dimethoxybenzidine inhibited pregnenolone formation with an IC50 of 1.5 µM at a cholesterol concentration of 70 µM. This represents an approximately 20-fold greater inhibitory potency than the parent compound benzidine, which required an estimated 30 µM for equivalent inhibition. Furthermore, o-dianisidine was 4-fold more potent than 3-methoxybenzidine (IC50 ~6 µM) and 37-fold more potent than the clinical reference inhibitor d-p-aminoglutethimide (IC50 ~55 µM) [1].
| Evidence Dimension | Inhibition of cholesterol-to-pregnenolone conversion (P450scc activity) |
|---|---|
| Target Compound Data | IC50 = 1.5 µM (3,3′-dimethoxybenzidine) |
| Comparator Or Baseline | Benzidine IC50 ~30 µM; 3-Methoxybenzidine IC50 ~6 µM; d-p-Aminoglutethimide IC50 ~55 µM |
| Quantified Difference | ~20-fold more potent than benzidine; ~4-fold more potent than 3-methoxybenzidine; ~37-fold more potent than aminoglutethimide |
| Conditions | Reconstituted bovine adrenocortical P450scc system; cholesterol substrate at 70 µM; purified enzymes |
Why This Matters
For research on steroidogenesis or cytochrome P450scc enzymology, o-dianisidine provides the highest inhibitory potency among benzidine derivatives, enabling significantly lower working concentrations and reduced off-target effects.
- [1] Duval JF, Fustier V, Dore JC, et al. Inhibition of bovine adrenocortical cytochrome P-450scc by 3,3′-dimethoxybenzidine. Steroids. 1981;37(1):91-101. doi:10.1016/0039-128X(81)90011-8. View Source
